1,2-Dinitroglycerin
概要
説明
Synthesis Analysis
The synthesis of 1,2-dinitroglycerin involves several chemical processes that are crucial for obtaining this compound with high purity and yield. Studies have shown that the transformation of nitroglycerin can lead to the formation of 1,2- and 1,3-dinitroglycerin through specific biotransformation pathways. This process is mediated by enzymes that catalyze the reduction of nitroglycerin, leading to the sequential removal of nitrate groups and the formation of dinitroglycerin isomers (Chen, Zhang, & Stamler, 2002).
Molecular Structure Analysis
The molecular structure of 1,2-dinitroglycerin is characterized by the presence of two nitrate groups attached to a glycerol backbone. The specific arrangement of these nitrate groups significantly influences the compound's physical and chemical properties. Structural analyses, such as X-ray crystallography, have been utilized to determine the precise configuration of 1,2-dinitroglycerin and its isomers, providing insights into their molecular interactions and stability (Goto et al., 1992).
Chemical Reactions and Properties
1,2-Dinitroglycerin participates in various chemical reactions, reflecting its reactivity and potential applications. It can undergo further nitration to produce nitroglycerin or be involved in denitration reactions leading to mononitroglycerin compounds. The compound's chemical behavior is influenced by factors such as temperature, pH, and the presence of specific catalysts or inhibitors. These reactions are critical for understanding the metabolism of nitroglycerin and its therapeutic efficacy (Needleman & Krantz, 1965).
科学的研究の応用
Transdermal Drug Delivery Systems
- Application Summary: 1,2-Dinitroglycerin (1,2-DNG) is a major metabolite of nitroglycerin, a well-known vasodilator used to treat angina and heart failure. It is used in transdermal drug delivery systems, specifically in the formulation of controlled-release transdermal patches .
- Methods of Application: In one study, plasma concentrations of nitroglycerin and its two dinitrate metabolites were compared in 16 healthy male subjects after the application of two controlled-release transdermal formulations of the drug . The ratio of 1,2-glyceryl dinitrate to 1,3-glyceryl dinitrate was scrutinized, as it may be indicative of the bioavailability of nitroglycerin following transdermal application .
- Results: The study found that the two formulations did not produce equivalent concentrations of parent drug or either of the dinitrate metabolites during the initial period of dosing . Both formulations produced concentrations of the two dinitrate metabolites that exceeded the concentration of the parent drug by several folds .
Pharmacokinetic Modelling
- Application Summary: 1,2-DNG is used in pharmacokinetic modelling to determine population pharmacokinetic parameters of nitroglycerin .
- Methods of Application: In a study, data were obtained from thirty healthy volunteers following a single dose of a nitroglycerin reservoir transdermal patch . The concentrations of nitroglycerin, 1,2-DNG, and 1,3-dinitroglycerin were determined using high-performance liquid chromatography (HPLC) and simultaneously best fitted using a first-pass mixed-order release one-compartment pharmacokinetic model .
- Results: The proposed pharmacokinetic model fitted observed concentrations of nitroglycerin, 1,2-DNG, and 1,3-DNG very well . This model should be useful to predict drug and metabolite concentrations and to assess the bioequivalence of two transdermal formulations .
Formulation Effects on Transdermal Systems
- Application Summary: 1,2-DNG is used to study the effects of different formulations on the absorption of nitroglycerin from transdermal systems .
- Methods of Application: Researchers compared plasma concentrations of nitroglycerin and its two dinitrate metabolites in 16 healthy male subjects after application of two controlled-release transdermal formulations of the drug . The ratio of 1,2-glyceryl dinitrate to 1,3-glyceryl dinitrate was scrutinized, as it may be indicative of the bioavailability of nitroglycerin following transdermal application .
- Results: The study found that the two formulations did not produce equivalent concentrations of parent drug or either of the dinitrate metabolites during the initial period of dosing . Both formulations produced concentrations of the two dinitrate metabolites that exceeded the concentration of the parent drug by several folds .
Cancer Therapy
- Application Summary: 1,2-DNG, as a major metabolite of nitroglycerin, has been studied for its potential use in cancer therapy .
- Methods of Application: Nitroglycerin, and by extension 1,2-DNG, has been the subject of several preclinical and clinical studies used in combinatorial anticancer therapy . The therapeutic potential of nitroglycerin has gained interest to improve standard therapies in oncology .
Formulation Effects on Transdermal Systems
- Application Summary: 1,2-DNG is used to study the effects of different formulations on the absorption of nitroglycerin from transdermal systems .
- Methods of Application: Researchers compared plasma concentrations of nitroglycerin and its two dinitrate metabolites in 16 healthy male subjects after application of two controlled-release transdermal formulations of the drug . The ratio of 1,2-glyceryl dinitrate to 1,3-glyceryl dinitrate was scrutinized, as it may be indicative of the bioavailability of nitroglycerin following transdermal application .
- Results: The study found that the two formulations did not produce equivalent concentrations of parent drug or either of the dinitrate metabolites during the initial period of dosing . Both formulations produced concentrations of the two dinitrate metabolites that exceeded the concentration of the parent drug by several folds .
Cardiovascular Therapeutics
- Application Summary: 1,2-DNG, as a major metabolite of nitroglycerin, has been used in cardiovascular therapeutics .
- Methods of Application: Nitroglycerin has been used in the treatment of angina pectoris since its original synthesis in 1847 . The discovery of nitric oxide as a biological effector has led to further understanding and application of nitroglycerin in cardiovascular medicine .
- Results: Nitroglycerin has been found to be effective in relieving anginal pain and is still used in clinical practice for the treatment of angina pectoris .
Safety And Hazards
1,2-Dinitroglycerin is highly flammable and causes serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
特性
IUPAC Name |
(1-hydroxy-3-nitrooxypropan-2-yl) nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O7/c6-1-3(12-5(9)10)2-11-4(7)8/h3,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVHBTOOPNJKLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875566 | |
Record name | 1,2,3-PROPANETRIOL, 1,2-DINITRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glyceryl 1,2-Dinitrate | |
CAS RN |
621-65-8, 27321-62-6 | |
Record name | Glyceryl 1,2-dinitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl-1,2-dinitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dinitroglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027321626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-PROPANETRIOL, 1,2-DINITRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 1,2-DINITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8542I4GE54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。